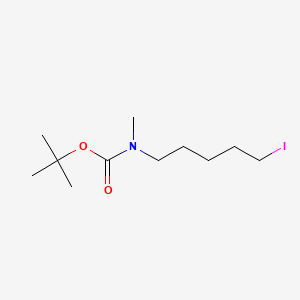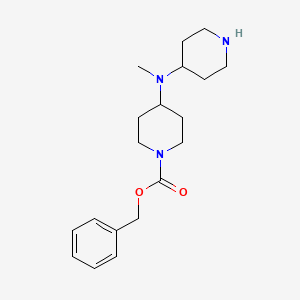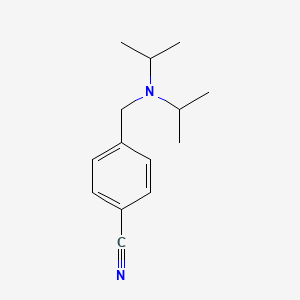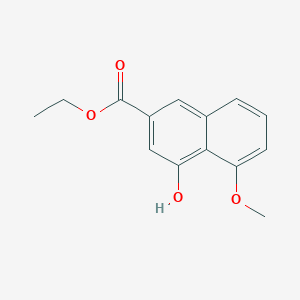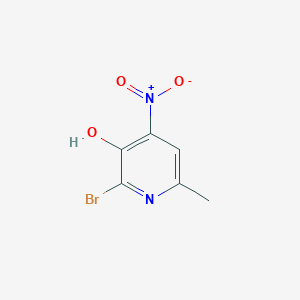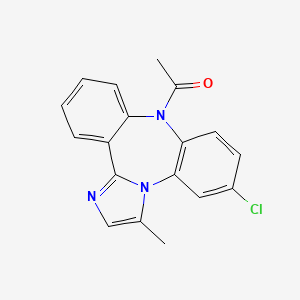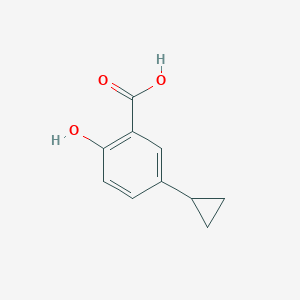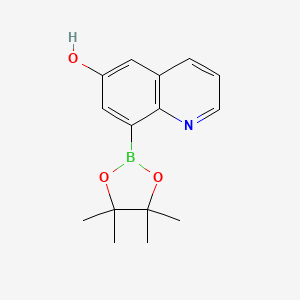
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a quinolinol moiety and a dioxaborolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol typically involves the reaction of a quinolinol derivative with a boronic acid or boronate ester. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually catalyzed by a palladium complex, such as PdCl2(dppf), and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol can undergo various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double or triple bond.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing compounds with other organic molecules.
Common Reagents and Conditions
Borylation: Typically involves the use of a palladium catalyst and a boronic acid or ester.
Hydroboration: Often carried out with pinacolborane in the presence of a transition metal catalyst.
Coupling Reactions: Commonly use copper or palladium catalysts and may require an inert atmosphere
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, borylation can yield boronate esters, while hydroboration can produce organoboranes.
Aplicaciones Científicas De Investigación
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane group can interact with nucleophiles, while the quinolinol moiety can participate in coordination chemistry. These interactions enable the compound to act as a versatile building block in organic synthesis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: A boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron reagent used in borylation and coupling reactions.
Catecholborane: A boron compound used in organic synthesis.
Uniqueness
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is unique due to the presence of both a quinolinol and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its versatility makes it a valuable reagent in various fields of scientific research .
Propiedades
Fórmula molecular |
C15H18BNO3 |
|---|---|
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-11(18)8-10-6-5-7-17-13(10)12/h5-9,18H,1-4H3 |
Clave InChI |
ILVPABHHQGZPGU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



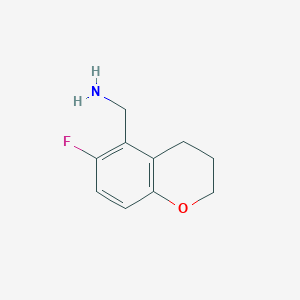
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
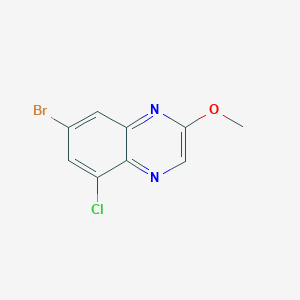

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

